1-(4-Chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 2-fluoro[1,1’-biphenyl]-4-yl group through a Suzuki-Miyaura cross-coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Synthesis of the Pentenone Backbone: The next step involves the formation of the pentenone backbone through a Claisen-Schmidt condensation reaction between 4-chloroaniline and 4-hydroxy-1-penten-3-one.
Coupling of the Moieties: The final step is the coupling of the biphenyl moiety with the pentenone backbone through an etherification reaction, resulting in the formation of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Protein Binding: Binding to specific proteins, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chloroanilino)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
- (E)-1-(4-chloroanilino)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
- (E)-1-(4-chloroanilino)-4-[(2-ethyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
Uniqueness
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is unique due to the presence of the fluoro substituent on the biphenyl moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19ClFNO2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C23H19ClFNO2/c1-16(23(27)13-14-26-19-9-7-18(24)8-10-19)28-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16,26H,1H3 |
InChI Key |
MIGPSMVPSKDBFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=CNC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.